1-Carbonofluoridoylpiperidine-4-carboxylic acid
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Description
Scientific Research Applications
Organic Synthesis and Catalysis
1-Carbonofluoridoylpiperidine-4-carboxylic acid and its derivatives are integral in organic chemistry, especially in cross-coupling reactions. They are used as non-toxic and environmentally friendly alternatives to traditional organohalide coupling partners in carbon-carbon and carbon-heteroatom cross-coupling reactions. These compounds facilitate the synthesis of nitrogen-containing organic compounds through decarboxylative cross-coupling reactions, highlighting their significance in the development of pharmaceuticals and fine chemicals (Arshadi et al., 2019).
Fluorination and Pharmaceutical Applications
The fluorination of molecules often imparts desirable properties, such as metabolic and thermal stability, making fluorinated compounds highly sought after in pharmaceuticals and materials. 1-Carbonofluoridoylpiperidine-4-carboxylic acid derivatives are used as fluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis. Their roles in various high-yield fluorination mechanisms and the ability to introduce fluorine atoms into complex organic molecules underscore their importance in drug discovery and material science (Umemoto et al., 2010).
Biodegradation and Environmental Applications
Organofluorines, including derivatives of 1-Carbonofluoridoylpiperidine-4-carboxylic acid, are persistent environmental pollutants. Certain microorganisms, such as Pseudomonas plecoglossicida, have shown the ability to metabolize these compounds, thus holding potential for environmental cleanup and bioremediation efforts. The biodegradation process involves the breakdown of perfluorinated carboxylic acids, reducing their environmental impact and providing a sustainable approach to managing organofluorine pollutants (Sergey et al., 2022).
properties
IUPAC Name |
1-carbonofluoridoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSMNJDQIPPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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